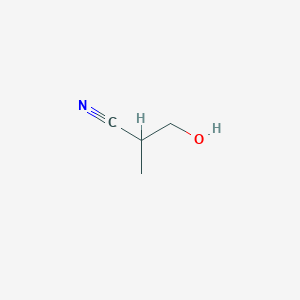
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-
Vue d'ensemble
Description
“1(2H)-Naphthalenone, 3,4-dihydro-” is a chemical compound with the formula C10H10O and a molecular weight of 146.1858 . It is also known by other names such as α-Tetralone, 1-Tetralone, 1,2,3,4-Tetrahydronaphthalen-1-one, 3,4-Dihydro-1 (2H)-naphthalenone, 3,4-Dihydro-2H-naphthalen-1-one, and 3,4-Dihydro-1 (2H)-naphthaleneone .
Molecular Structure Analysis
The molecular structure of “1(2H)-Naphthalenone, 3,4-dihydro-” can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“1(2H)-Naphthalenone, 3,4-dihydro-” has a molecular weight of 146.1858 . More detailed physical and chemical properties were not found in the sources I accessed.Applications De Recherche Scientifique
Organic Synthesis and Catalysis
The compound has been utilized in the synthesis of complex organic molecules. For instance, it's involved in the preparation of fluorinated receptors that show enhanced affinity for anions such as fluoride and chloride, which is significant for sensing applications (Anzenbacher et al., 2000). Similarly, it has been used in rhodium-catalyzed alkenylation and arylation of arene C−H bonds, demonstrating its utility in forming complex polyarenes through catalytic processes (Wenjing Ye, N. Luo, & Zhengkun Yu, 2010).
Material Science and Sensing
In material science, derivatives of 3,4-dihydro-quinoline have been investigated for their structural and optical properties, contributing to the development of thin films with potential applications in electronics and photonics. For instance, studies on 4H-pyrano [3, 2-c] quinoline derivatives have provided insights into their structural and optical characteristics, facilitating their use in thin films and photodiode fabrication (H. Zeyada, M. El-Nahass, & M. M. El-Shabaan, 2016).
Spectroscopy and Electrochemistry
Research has also delved into the spectroscopic and electrochemical properties of complexes involving quinoline derivatives, offering valuable information for the development of new materials with specific electronic and optical features. For instance, a study on rhenium(I) carbonyl complexes with oxazoline-based ligands highlighted the structural, spectroscopic, and electrochemical aspects, aiding in the understanding of their ground and excited state properties (A. Świtlicka et al., 2019).
Pharmacological Applications
While your request specifically excluded information related to drug use, dosage, and side effects, it's worth noting that quinoline derivatives have been explored for their pharmacological potential, particularly in the context of anticonvulsant activities. These studies contribute to the broader understanding of quinoline's utility in scientific research beyond its direct application in drug development (Hong-Guang Jin et al., 2006).
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinoline-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGMMKVSHXVQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544546 | |
| Record name | 3,4-Dihydroquinoline-1(2H)-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro- | |
CAS RN |
2616-50-4 | |
| Record name | 3,4-Dihydroquinoline-1(2H)-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzoic acid, 2-[(1-oxopropyl)amino]-, methyl ester](/img/structure/B3050390.png)
![2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B3050391.png)
![10H-1,2,5-Oxadiazolo[3,4-a]carbazole](/img/structure/B3050392.png)



![2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid](/img/structure/B3050396.png)


